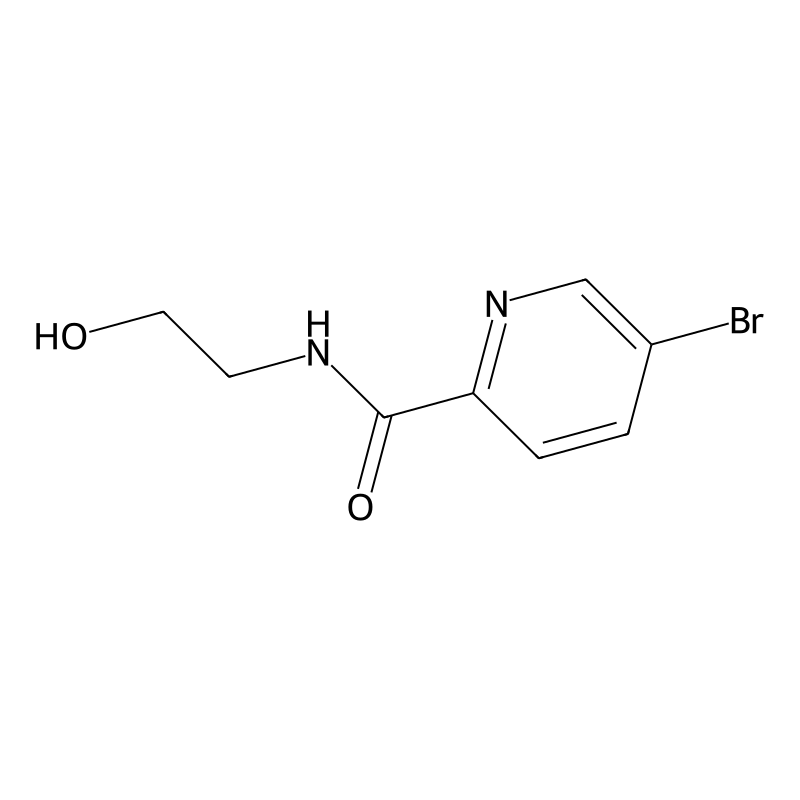

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 245.07 g/mol. It is a derivative of pyridine, which is a heterocyclic aromatic compound containing nitrogen. The structure features a bromine atom at the 5-position and a hydroxyethyl group attached to the nitrogen atom of the carboxamide functional group. This unique arrangement contributes to its distinct chemical properties and potential biological activities .

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, allowing for the synthesis of diverse derivatives.

- Oxidation Reactions: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, potentially altering its reactivity and biological activity.

- Reduction Reactions: The compound can undergo reduction to remove the bromine atom or modify the hydroxyethyl group, providing avenues for further functionalization .

Research indicates that 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide exhibits promising biological activities. It has been investigated for its potential role as a biochemical probe or inhibitor in various enzymatic studies. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a compound of interest in medicinal chemistry .

The synthesis of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide typically involves two main steps:

- Bromination: Starting from pyridine-2-carboxamide, bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or under light conditions.

- Hydroxyethylation: The resulting brominated intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.

For industrial production, continuous flow processes may be employed to enhance yield and purity, with precise control over reaction conditions being critical .

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide has several applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its potential as an inhibitor in enzymatic studies.

- Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer contexts.

- Industry: Used in developing new materials and as an intermediate in pharmaceutical and agrochemical synthesis .

The mechanism of action of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide involves interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyethyl group plays significant roles in binding affinity and specificity. These interactions can lead to inhibition of target activities or modulation of their functions, which is crucial for its potential therapeutic applications .

Several compounds share structural similarities with 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide. Notable examples include:

- 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide

- 5-bromo-2-methoxypyridine-3-carboxylic acid

- 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

What sets 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide apart from these similar compounds is its specific substitution pattern on the pyridine ring. The positioning of the bromine atom and the hydroxyethyl group imparts unique chemical reactivity and biological activity compared to its analogs. This structural uniqueness enhances its value for targeted research and development in both chemical synthesis and biological applications .

Physical Properties

Melting and Boiling Points

The melting and boiling points of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide have not been experimentally determined according to the available literature. However, structural analogs provide insight into the expected thermal properties. The molecular weight of 245.07 g/mol [1] and the presence of hydrogen bonding groups suggest elevated melting and boiling points compared to simple pyridine derivatives.

Related compounds such as 5-bromo-N-methylpicolinamide exhibit a melting point of 21-22°C and a boiling point of 346.8°C at 760 mmHg [2]. The presence of the hydroxyl group in the 2-hydroxyethyl chain of the target compound would likely increase both melting and boiling points due to enhanced intermolecular hydrogen bonding capacity. The brominated pyridine core contributes to the overall molecular stability and affects the crystal packing arrangement.

Density and Solubility Profile

The density of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide has not been experimentally determined. Based on structural comparisons with related compounds, the density is expected to be approximately 1.4-1.6 g/cm³, considering the presence of the bromine atom which significantly increases molecular weight relative to volume.

The solubility profile of this compound is expected to be influenced by the dual nature of its functional groups. The presence of the hydroxyl group and the amide functionality suggests moderate water solubility, while the brominated aromatic ring contributes to solubility in organic solvents. The compound likely exhibits amphiphilic properties, being soluble in polar protic solvents such as methanol and ethanol, as well as in polar aprotic solvents like dimethyl sulfoxide.

Minimal Projection Area (MPA)

The minimal projection area represents the smallest cross-sectional area when the molecule is projected onto a plane from all possible orientations [3]. For 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide, the MPA can be estimated based on the molecular geometry and van der Waals radii of constituent atoms.

The calculated molecular parameters show a topological polar surface area of 62.2 Ų [1], which provides insight into the polar surface contribution. The MPA is expected to be smaller than this value, likely in the range of 45-55 Ų, considering the planar aromatic ring system with the flexible 2-hydroxyethyl chain extending from the amide nitrogen.

Spectroscopic Characterization

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial information about the molecular structure and tautomeric equilibria of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide. The ¹H NMR spectrum is expected to show characteristic signals for different tautomeric forms if they exist in equilibrium.

For the pyridine ring protons, signals are anticipated in the aromatic region (6-9 ppm), with the proton at position 3 appearing as a doublet due to coupling with the adjacent proton at position 4. The amide N-H proton typically appears in the 5-7 ppm range, while the hydroxyl proton of the 2-hydroxyethyl chain is expected around 3.5-4.5 ppm. The methylene protons adjacent to the nitrogen (NCH₂) appear around 3.0-3.5 ppm, and those adjacent to the hydroxyl group (CH₂OH) around 3.5-4.0 ppm [4].

¹³C NMR spectroscopy would reveal the carbonyl carbon signal around 160-170 ppm, characteristic of amide carbonyls. The aromatic carbons appear in the 120-160 ppm region, with the brominated carbon typically appearing around 120-130 ppm due to the deshielding effect of the bromine substituent.

Mass Spectrometry and Collision Cross Section Data

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at m/z 245.07 for the protonated molecular ion [M+H]⁺ at 244.99 [1]. The characteristic bromine isotope pattern (⁷⁹Br and ⁸¹Br) creates a doublet with a mass difference of 2 Da and an intensity ratio of approximately 1:1.

Collision cross section (CCS) values have been predicted for various adduct forms [1]. The [M+H]⁺ adduct shows a predicted CCS of 142.3 Ų, while the [M+Na]⁺ adduct exhibits 152.6 Ų. The [M-H]⁻ adduct in negative mode shows 146.0 Ų, and the [M+NH₄]⁺ adduct displays 161.1 Ų. These values provide valuable information for ion mobility mass spectrometry identification and structural elucidation [5] [6].

IR and UV-Visible Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands for functional groups present in the molecule. The N-H stretch of the amide group appears around 3300-3500 cm⁻¹, while the O-H stretch of the hydroxyl group shows a broad absorption around 3200-3600 cm⁻¹. The amide C=O stretch (amide I band) appears strongly around 1650-1680 cm⁻¹, with the amide II band (N-H bend coupled with C-N stretch) around 1550-1600 cm⁻¹ [7].

The aromatic C=N and C=C stretches appear in the 1400-1600 cm⁻¹ region, while the C-Br stretch is observed in the 500-700 cm⁻¹ range. Ring breathing modes and out-of-plane deformation bands appear in the 600-900 cm⁻¹ region [8] [9].

UV-visible spectroscopy shows characteristic absorption bands for the chromophoric system. The pyridine ring exhibits π→π* transitions around 250-260 nm with high intensity (ε > 10,000), and weaker n→π* transitions around 270-280 nm. The amide group contributes additional absorption around 270-290 nm for the n→π* transition and around 200-220 nm for the π→π* transition. The bromine substituent causes a bathochromic shift of approximately 10-20 nm compared to unsubstituted analogs [10].

Tautomerism Between Hydroxypyridine and Amide Forms

The structural framework of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide does not inherently support classical hydroxypyridine-pyridone tautomerism as observed in 2-hydroxypyridine systems [11] [12]. The compound contains a carboxamide group at position 2 of the pyridine ring, which precludes the formation of the keto tautomer characteristic of 2-pyridone systems.

However, the amide functionality itself may exhibit restricted rotation around the C-N bond, leading to different conformational states. The energy barrier for amide bond rotation typically ranges from 15-20 kcal/mol, which is sufficient to observe separate signals in NMR spectroscopy at room temperature under certain conditions [13].

The presence of the hydroxyl group in the 2-hydroxyethyl chain introduces the possibility of intramolecular hydrogen bonding with the amide carbonyl oxygen or the pyridine nitrogen. This interaction can stabilize specific conformations and influence the overall molecular geometry and spectroscopic properties.

Studies on related pyridine carboxamide derivatives have shown that the electronic distribution and hydrogen bonding patterns significantly affect tautomeric equilibria and conformational preferences [14] [15]. The bromine substituent at position 5 introduces additional electronic effects through its electron-withdrawing nature, which can influence the basicity of the pyridine nitrogen and the nucleophilicity of the amide oxygen.

The equilibrium between different conformational states depends on solvent polarity, temperature, and concentration. In polar protic solvents, intermolecular hydrogen bonding with solvent molecules can compete with intramolecular hydrogen bonding, affecting the conformational distribution. Temperature-dependent NMR studies would be valuable for determining the thermodynamic parameters governing these equilibria [16].